molecular formula C20H19N3O2 B2633875 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine CAS No. 2193076-44-5

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine

Cat. No. B2633875
CAS RN: 2193076-44-5
M. Wt: 333.391
InChI Key: ZEYWOCUQZJPKJW-UHFFFAOYSA-N
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Description

“7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine” is a member of the class of aminoacridines. It is an acridin-9-amine substituted by [(furan-2-yl)methyl]amino and ethoxy groups at positions 3 and 7, respectively . It is known to be a lysine deficient protein kinase (WNK) signaling inhibitor .


Molecular Structure Analysis

The molecular formula of this compound is C20H19N3O2 . The InChI representation of the molecule is InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17 (11-14)20 (21)16-7-5-13 (10-19 (16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3, (H2,21,23) . The Canonical SMILES representation is CCOC1=CC2=C (C3=C (C=C (C=C3)NCC4=CC=CO4)N=C2C=C1)N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 333.4 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . The topological polar surface area is 73.3 Ų . The heavy atom count is 25 .

Scientific Research Applications

Synthesis of DNA Bis-intercalating Agents

Research on acridine derivatives, like 7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine, has involved the synthesis of DNA bis-intercalating agents. These compounds have been studied for their potential in binding to DNA, which is a critical aspect in the development of new therapeutic agents. The chemical synthesis processes and methodologies for creating such acridine-based compounds have been detailed, providing insight into their chemical structure and potential applications (Moloney, Kelly, & Mack, 2001).

Anti-Cancer Metal Complexes

Another area of research involving acridine derivatives is the synthesis of anti-cancer metal complexes. Studies have reported the preparation and structural analysis of dinuclear rhodium(II) carboxylate complexes with acridine ligands. These complexes have been explored for their potential as multifunctional anti-cancer agents, indicating the versatility of acridine compounds in medical research (Goodgame, Page, & Williams, 1988).

Electron Blocking Materials in Organic Electronics

In the field of organic electronics, acridine derivatives have been used in the development of electron-blocking materials. Such materials are essential for increasing the efficiency and lifespan of devices like blue fluorescent organic light-emitting diodes. The synthesis and application of these compounds demonstrate the broad applicability of acridine derivatives beyond just medicinal chemistry (Hu et al., 2020).

Antiproliferative Properties against Parasites

Acridine derivatives have also been investigated for their antiproliferative properties against parasites such as Leishmania infantum. These studies highlight the potential of acridine compounds in the treatment of parasitic infections, showing the diverse pharmacological activities these compounds can exhibit (Di Giorgio et al., 2003).

Cytotoxic Agents in Cancer Research

The synthesis and biological evaluation of novel acridine derivatives as cytotoxic agents against various cancer cell lines is another significant area of application. These compounds have shown promising results in terms of inhibiting cancer cell growth, which is crucial for developing new cancer therapies (Singh, Prasad, & Agnihotri, 2020).

properties

IUPAC Name

7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNWQNJXXLPZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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